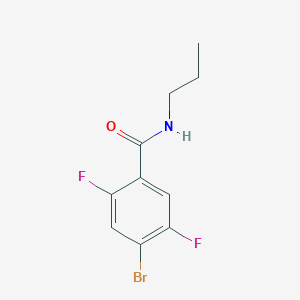

4-Bromo-2,5-difluoro-N-propylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

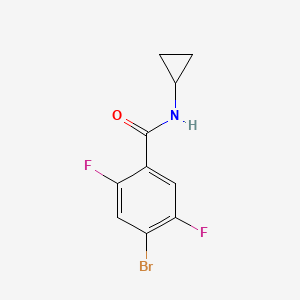

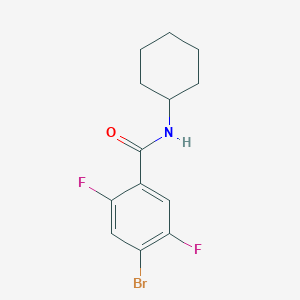

4-Bromo-2,5-difluoro-N-propylbenzamide is a chemical compound with the CAS Number: 2379321-23-8 . It has a molecular weight of 278.1 and its IUPAC name is this compound . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10BrF2NO/c1-2-3-14-10(15)6-4-9(13)7(11)5-8(6)12/h4-5H,2-3H2,1H3,(H,14,15) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . and should be stored at a temperature between 2-8°C . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

4-Br-2,5-DFPB has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 4-bromo-2,5-difluorobenzoic acid and 4-bromo-2,5-difluorobenzamide. It has also been used as a catalyst in the synthesis of proteins and peptides. In addition, 4-Br-2,5-DFPB has been used as a fluorescent probe for the detection of proteins, nucleic acids, and other biological molecules.

Wirkmechanismus

The mechanism of action of 4-Br-2,5-DFPB is not yet fully understood. However, it is known that 4-Br-2,5-DFPB can interact with proteins and nucleic acids, as well as other biological molecules. It has been proposed that 4-Br-2,5-DFPB binds to the active sites of proteins and nucleic acids, resulting in the formation of a covalent bond. This covalent bond then leads to a conformational change in the protein or nucleic acid, which can result in the modulation of its activity.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-Br-2,5-DFPB are not yet fully understood. However, it is known that 4-Br-2,5-DFPB can interact with proteins and nucleic acids, as well as other biological molecules. It has been proposed that 4-Br-2,5-DFPB binds to the active sites of proteins and nucleic acids, resulting in the modulation of their activity. This can lead to a variety of effects, including the inhibition of enzymes, the regulation of gene expression, the modulation of cell signaling pathways, and the regulation of cell growth and differentiation.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-Br-2,5-DFPB in lab experiments are numerous. It is a relatively inexpensive reagent and is easy to synthesize. In addition, it has a wide range of uses in the laboratory, including as a fluorescent probe and as a catalyst in the synthesis of proteins and peptides. The main limitation of 4-Br-2,5-DFPB is that its mechanism of action is not yet fully understood.

Zukünftige Richtungen

The potential future directions for 4-Br-2,5-DFPB are numerous. One potential direction is to further study its mechanism of action in order to understand how it interacts with proteins and nucleic acids. Another potential direction is to explore its use as a therapeutic agent for the treatment of various diseases. Additionally, 4-Br-2,5-DFPB could be further studied for its potential use in drug delivery systems. Finally, 4-Br-2,5-DFPB could be further studied for its potential use in the development of new materials and nanomaterials.

Synthesemethoden

The synthesis of 4-Br-2,5-DFPB is achieved through a reaction of 4-bromo-2,5-difluorobenzene with N-propylbenzamide. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM). This reaction yields a product of 4-Br-2,5-DFPB with a yield of up to 94%.

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

4-bromo-2,5-difluoro-N-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF2NO/c1-2-3-14-10(15)6-4-9(13)7(11)5-8(6)12/h4-5H,2-3H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJNLQVPRPLCQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=C(C=C1F)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B6293899.png)

![2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol](/img/structure/B6293905.png)

![(4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)methanol](/img/structure/B6293938.png)

![4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6293954.png)